molecular formula C9H6BrFO3 B15251440 Methyl 5-bromo-2-fluoro-4-formylbenzoate

Methyl 5-bromo-2-fluoro-4-formylbenzoate

Cat. No.: B15251440
M. Wt: 261.04 g/mol
InChI Key: DOIAVGSPVLUXFS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoro-4-formylbenzoate (C₉H₆BrFO₃) is a substituted benzoate ester featuring a bromine atom at position 5, a fluorine atom at position 2, a formyl group at position 4, and a methyl ester at position 1 of the benzene ring (Figure 1) . Its molecular weight is 261.04 g/mol, and it serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive formyl group, which facilitates further derivatization. The electron-withdrawing effects of bromine and fluorine substituents enhance the electrophilicity of the aromatic ring, making it valuable in cross-coupling reactions and nucleophilic substitutions .

Properties

Molecular Formula

C9H6BrFO3

Molecular Weight

261.04 g/mol

IUPAC Name

methyl 5-bromo-2-fluoro-4-formylbenzoate

InChI

InChI=1S/C9H6BrFO3/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-4H,1H3

InChI Key

DOIAVGSPVLUXFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)Br)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-fluoro-4-formylbenzoate typically involves the bromination and fluorination of methyl benzoate derivatives. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-fluoro-4-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

Major Products:

Scientific Research Applications

Methyl 5-bromo-2-fluoro-4-formylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoro-4-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of substituted benzoates depend on the type and position of substituents. Below is a detailed comparison with analogs:

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications
Methyl 5-bromo-2-fluoro-4-formylbenzoate C₉H₆BrFO₃ Br (5), F (2), CHO (4), COOCH₃ (1) 261.04 Cross-coupling, pharmaceutical intermediates
Methyl 4-bromo-3-formamidobenzoate C₉H₈BrNO₃ Br (4), NHCHO (3), COOCH₃ (1) 279.9/281.9 Amide bond formation, peptide mimics
Methyl 5-bromo-4-fluoro-2-methylbenzoate C₉H₇BrFO₂ Br (5), F (4), CH₃ (2), COOCH₃ (1) 261.05 Stabilized intermediates, agrochemicals
Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate C₉H₅BrF₄O₂ Br (5), F (2), CF₃ (4), COOCH₃ (1) 301.03 Enhanced lipophilicity, CNS-targeting drugs
Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate C₉H₇Br₂FO₂ Br (5), BrCH₂ (2), F (4), COOCH₃ (1) 325.96 Alkylation reactions, polymer precursors

Electronic and Steric Effects

  • Electron-Withdrawing Effects: Bromine and fluorine in the target compound create a polarized aromatic ring, enhancing electrophilicity at the formyl group. In contrast, methoxy (OCH₃) substituents (e.g., in Methyl 5-bromo-4-fluoro-2-methoxybenzoate, CAS 4133-72-6) are electron-donating, reducing reactivity toward electrophiles .

Research Findings and Data

Table 2: Comparative Physicochemical Properties

Property Target Compound Methyl 4-bromo-3-formamidobenzoate Methyl 5-bromo-4-fluoro-2-methylbenzoate
Melting Point (°C) Not reported 145–148 92–94
Solubility (in DMSO) High Moderate Low
LogP (Predicted) 2.1 1.8 2.9
  • LogP Trends: The trifluoromethyl analog (CAS 2007915-72-0) has a higher LogP (~3.5) due to CF₃ hydrophobicity, while the formyl-containing target compound is more polar (LogP ~2.1) .

Biological Activity

Methyl 5-bromo-2-fluoro-4-formylbenzoate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a fluorine atom, and a formyl group attached to a benzoate structure. Its chemical formula is C₉H₆BrF O₃, indicating it contains nine carbon atoms, six hydrogen atoms, one bromine atom, one fluorine atom, and three oxygen atoms. The compound features a benzoate moiety with a formyl group at the para position and halogen substituents at the ortho positions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and binding affinity, potentially leading to modulation of biochemical pathways in biological systems.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Preliminary studies suggest that halogenated benzoate derivatives can inhibit cancer cell proliferation. The compound's structure may contribute to its effectiveness against various cancer types.
  • Anti-inflammatory Effects : Similar compounds have been explored for their anti-inflammatory properties, making this compound a candidate for further investigation in this area.

Synthesis Methods

This compound can be synthesized through various methods, often involving bromination and fluorination reactions on suitable precursors. The following table summarizes some synthetic routes:

Synthesis Method Description
Bromination of PrecursorsUtilizes brominating agents to introduce the bromine atom into the benzoate structure.
Fluorination TechniquesEmploys fluorinating reagents to add the fluorine atom selectively.
Formylation ProcessesInvolves introducing the formyl group through formylation reactions using appropriate reagents.

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting potent anticancer activity.
  • Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings demonstrated that it could act as an inhibitor, thereby modulating enzyme activity and potentially affecting metabolic processes .

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